5-Chloro-6-methyl-2,1,3-benzothiadiazole
Description
Significance of 2,1,3-Benzothiadiazole (B189464) (BTD) Scaffold in Modern Organic Chemistry
The 2,1,3-benzothiadiazole (BTD) scaffold is a bicyclic molecule where a benzene (B151609) ring is fused to a 1,2,5-thiadiazole (B1195012) ring. wikipedia.org This arrangement results in a planar, aromatic system with ten π-electrons. wikipedia.org The BTD core is recognized as a privileged electron acceptor unit, a feature that has made it a central component in a wide array of functional molecules. nih.gov Its derivatives are integral to the development of fluorescent probes, phototheranostics, covalent organic frameworks, and optoelectronic devices such as organic light-emitting diodes (OLEDs), solar cells, and transistors. nih.govacs.org More recently, BTD derivatives have also been explored for their potential in catalytic hydrogen production. nih.gov
The synthesis of the BTD scaffold has been known since the 19th century, with a common method involving the reaction of an o-phenylenediamine (B120857) with thionyl chloride. wikipedia.org The aromatic nature of the BTD system allows it to undergo standard aromatic substitution reactions, leading to a wide variety of functionalized derivatives. wikipedia.org The ability to modify the BTD core at various positions is crucial for fine-tuning its electronic and photophysical properties for specific applications. mdpi.commdpi.com
Overview of Electron-Deficient Heterocycles in Functional Materials Research
Electron-deficient heterocycles are a class of organic compounds that possess a lower electron density in their ring systems compared to benzene. This electron deficiency is often due to the presence of one or more heteroatoms with high electronegativity, such as nitrogen, oxygen, or sulfur, within the ring structure. The 2,1,3-benzothiadiazole scaffold is a prime example of an electron-deficient heterocycle. nih.gov
This electron-deficient character is highly desirable in the field of functional materials research. When combined with electron-donating units, electron-deficient heterocycles can create donor-acceptor (D-A) molecular systems. mdpi.com These D-A structures often exhibit intramolecular charge transfer (ICT), which can lead to unique photophysical properties, such as large Stokes shifts and emission in the visible and near-infrared regions of the electromagnetic spectrum. mdpi.com These properties are crucial for applications in organic electronics, including organic solar cells and OLEDs. mdpi.comacs.org The ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) by modifying the structure of the electron-deficient heterocycle is a key strategy in the design of new organic semiconductors. nih.gov
Specific Research Focus on Substituted 2,1,3-Benzothiadiazole Derivatives
Research into substituted 2,1,3-benzothiadiazole derivatives is driven by the desire to create new materials with tailored properties. acs.org The introduction of different substituent groups onto the benzene ring of the BTD scaffold can significantly alter its electronic, optical, and physical characteristics. mdpi.com For instance, the placement of electron-withdrawing or electron-donating groups can modulate the HOMO and LUMO energy levels, thereby influencing the material's color, fluorescence, and charge transport capabilities. mdpi.comnih.gov
The functionalization of the BTD ring can be challenging due to its electron-poor nature, often requiring specific synthetic strategies. nih.gov Methods such as direct C-H functionalization and cross-coupling reactions are employed to introduce a variety of substituents. nih.govmdpi.com There is a particular interest in creating both symmetrically and unsymmetrically substituted BTDs to explore a wider range of molecular architectures and properties. nih.gov The synthesis of 5,6-disubstituted BTDs, such as those with fluorine or chlorine atoms, is a key area of research for developing new semiconducting materials. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-6-methyl-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c1-4-2-6-7(3-5(4)8)10-11-9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSWOYWPHUQGKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NSN=C2C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381788 | |
| Record name | 5-chloro-6-methyl-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50636-02-7 | |
| Record name | 5-chloro-6-methyl-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Computational and Theoretical Investigations of 2,1,3 Benzothiadiazole Electronic Structure and Reactivity
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are standard methods for investigating the properties of BTD derivatives. nih.govresearchgate.net Methods like the B3LYP functional, combined with various basis sets (e.g., 6-31G(d,p), def2-SVP), are frequently employed to achieve a balance between computational cost and accuracy. researchgate.netnih.govnih.gov These calculations provide fundamental insights into the molecule's geometry, orbital energies, and electronic transitions. nih.govnih.gov
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. For BTD and its derivatives, DFT calculations are used to find the minimum energy conformation. nih.gov Studies show that the planarity of the BTD core and its substituents is a critical factor influencing intermolecular interactions and charge transport properties. mdpi.com For instance, in polymers containing BTD, steric interactions caused by bulky substituents, such as cyano groups, can disrupt the planarity of the polymer backbone. nih.gov In a study on a phosph(III)azane derivative of BTD, DFT optimization (B3LYP/def2-SVP) confirmed a molecular structure close to C_s symmetry, with slight deviations in the arrangement of the BTD moieties relative to the phosphorus and nitrogen atoms. nih.gov The planarity of such structures is considered beneficial as it can ensure close intermolecular contacts, which are important for achieving high charge carrier mobilities. mdpi.com
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for optoelectronic materials. nih.govmdpi.com
In BTD-based systems, the HOMO and LUMO are often spatially separated, a characteristic of donor-acceptor (D-A) molecules. nih.govpsecommunity.org Typically, the LUMO is localized on the electron-accepting BTD moiety, while the HOMO is spread across the electron-donating parts of the molecule and the π-conjugated bridge. nih.govresearchgate.net This separation is fundamental to the intramolecular charge transfer (ICT) process upon photoexcitation. psecommunity.org
The energy levels of these orbitals can be precisely tuned by selecting different donor and acceptor units. nih.gov For example, introducing stronger electron-accepting groups lowers the LUMO level, which is advantageous for electron injection in n-type semiconductors. nih.gov Computational studies have shown that for a series of small molecule BTD derivatives, the calculated HOMO energy levels ranged from -4.78 eV to -5.24 eV, and these values were generally in good agreement with experimental data. nih.gov
| Compound | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated Band Gap (E_g^cal) (eV) | Reference |
|---|---|---|---|---|
| 4,7-bis(5-(selenophen-2-yl)thiophen-2-yl)benzothiadiazole (2a) | -5.12 | -3.00 | 2.12 | mdpi.comnih.gov |
| 4,7-bis(5-(pyridin-2-yl)thiophen-2-yl)benzothiadiazole (2b) | -5.24 | -2.95 | 2.29 | mdpi.comnih.gov |
| 4,7-bis(5-(3,4-ethylenedioxythiophene)thiophen-2-yl)benzothiadiazole (2c) | -4.78 | -2.59 | 2.19 | mdpi.comnih.gov |
| 4,7-di([2,2'-bithiophen]-5-yl)benzothiadiazole (2d) | -5.12 | -2.65 | 2.47 | mdpi.comnih.gov |
Studies on Aromaticity and Electronic Delocalization in the BTD System (e.g., NICS Analysis)
Aromaticity is a key concept describing the stability and electronic properties of cyclic conjugated systems. nih.gov It is not a directly observable quantity but can be evaluated using various computational descriptors related to electronic delocalization. nih.govchemrxiv.org One of the most popular methods is the Nucleus-Independent Chemical Shift (NICS) analysis. researchgate.netresearchgate.net NICS calculations involve placing a "ghost" atom at the center of a ring and calculating its magnetic shielding. A negative NICS value is indicative of aromatic character (a diatropic ring current), while a positive value suggests anti-aromaticity. researchgate.net
Intramolecular Charge Transfer (ICT) Mechanisms in Substituted Benzothiadiazoles
The 2,1,3-benzothiadiazole (B189464) unit is a strong electron acceptor, making it an ideal component for creating molecules with donor-acceptor (D-A) architecture. mdpi.comrsc.org When combined with an electron-donating group, these systems often exhibit intramolecular charge transfer (ICT) upon photoexcitation. mdpi.comnih.gov This phenomenon involves the movement of electron density from the donor to the acceptor moiety. nih.gov
ICT is responsible for many of the unique photophysical properties of substituted benzothiadiazoles, such as large Stokes shifts and solvatochromism (a shift in absorption or emission spectra with solvent polarity). mdpi.comrsc.org For example, in D-A compounds featuring carbazole (B46965) or diphenylamine (B1679370) as the donor and BTD as the acceptor, a broad, low-energy absorption band appears, which is attributed to the ICT transition. mdpi.com The excited state possesses a larger dipole moment than the ground state, indicating a significant redistribution of electron density. rsc.org Femtosecond transient absorption spectroscopy can be used to directly observe the dynamics of the ICT process, revealing the formation of locally excited (LE) states that relax into ICT states on a picosecond timescale. nih.gov
Computational Prediction of Photophysical Properties (e.g., Absorption and Emission Wavelengths)
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the photophysical properties of molecules, including their UV-Vis absorption and emission spectra. psecommunity.orgresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can estimate the maximum absorption wavelengths (λ_max). nih.gov
For BTD derivatives, TD-DFT calculations often show that the lowest energy absorption band corresponds to the HOMO→LUMO transition, which has a significant ICT character. nih.govrsc.org While there can be discrepancies between calculated and experimental values, with theoretical spectra sometimes being red-shifted, the method is invaluable for understanding the nature of electronic transitions and rationalizing observed trends. nih.govresearchgate.net For instance, a TD-DFT study on a BTD derivative showed that the main absorption band was due to a HOMO → LUMO transition with π–π* character, and the calculated dipole moment was significantly higher in the excited state, confirming a charge-transfer process. rsc.org
| Compound | Experimental λ_abs (nm) in DCM | Calculated λ_abs (nm) in vacuum | Experimental λ_em (nm) in DCM | Reference |
|---|---|---|---|---|
| Compound 2a | 355, 483 | 413, 623 | 608 | nih.govresearchgate.net |
| Compound 2b | 355, 420 | 407, 530 | 570 | nih.govresearchgate.net |
| Compound 2c | 360, 482 | 418, 652 | 661 | nih.govresearchgate.net |
| Compound 2d | 350, 410 | 414, 580 | 568 | nih.govresearchgate.net |
Note: Compounds 2a-2d are the same as listed in the HOMO/LUMO table.
Machine Learning Approaches for Structure-Property Relationship Elucidation
While quantum chemical calculations are powerful, they can be computationally expensive, especially for screening large numbers of molecules. nih.govacs.org Recently, machine learning (ML) has emerged as a rapid and efficient alternative for predicting molecular properties and elucidating complex structure-property relationships. acs.orgnih.govresearchgate.netresearchgate.net
For BTD derivatives, ML models have been successfully developed to predict photophysical properties like maximum absorption and emission wavelengths. nih.govacs.org These models typically use molecular fingerprints (e.g., Morgan fingerprints) to encode the chemical structure into a format the algorithm can process. acs.org Algorithms such as Random Forest, LightGBM, and XGBoost have been applied, achieving high accuracy. nih.govacs.org For example, a Random Forest model for BTD derivatives reached R² values of 0.92 for absorption and 0.89 for emission, demonstrating excellent predictive power. nih.govacs.orgconsensus.app
A key advantage of some ML approaches is their interpretability. acs.org Techniques like SHapley Additive exPlanations (SHAP) can be used to understand why the model makes a certain prediction, revealing which structural features are most influential. nih.govacs.org For BTDs, SHAP analysis has highlighted the critical role of features like the presence of a tertiary amine and solvent polarity in achieving red-shifted emissions. nih.govacs.org This synergy of predictive accuracy and mechanistic insight makes ML a powerful tool for accelerating the rational design of new BTD-based materials. acs.orgconsensus.app
Spectroscopic and Optoelectronic Characterization of Substituted 2,1,3 Benzothiadiazoles
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The introduction of substituents onto the 2,1,3-benzothiadiazole (B189464) framework significantly influences its ultraviolet-visible (UV-Vis) absorption profile. Generally, BTD derivatives exhibit two primary absorption bands. researchgate.net A high-energy band, typically located in the UV region, corresponds to a π–π* transition. researchgate.net A lower-energy band, which is more sensitive to substitution and solvent polarity, is attributed to an intramolecular charge transfer (ICT) from a donor part of the molecule to the electron-deficient BTD core. researchgate.netnist.gov
For instance, the introduction of an electron-donating amino group at the 4-position of the BTD ring leads to the appearance of a broad low-energy absorption band around 400 nm. nih.gov In a series of luminophores containing carbazole (B46965) or diphenylamine (B1679370) as donor fragments linked to a BTD acceptor, broad absorption maxima corresponding to the ICT were observed in the 410 nm region in m-xylene (B151644) solution. nih.gov
The nature and position of substituents dictate the wavelength of these absorption bands. Fluorination of the BTD core, for example, can lead to shifts in the absorption spectra. In a comparative study of 4,7-dithieno-2,1,3-benzothiadiazole (DTBT) and its fluorinated counterpart (DTF2BT), the low-energy ICT band of DTF2BT was blue-shifted by about 20 nm compared to DTBT. nih.govresearchgate.net Furthermore, DTF2BT exhibited a more pronounced solvatochromic effect, with a 10 nm blue-shift in acetonitrile (B52724) compared to n-hexane. nih.govresearchgate.net This highlights the role of substituents in modulating the electronic ground and excited states of the molecule.
Table 1: Illustrative UV-Vis Absorption Data for Substituted 2,1,3-Benzothiadiazoles in Solution This table presents data for representative BTD derivatives to illustrate general spectroscopic trends.
| Compound | Donor/Substituent | Solvent | Absorption Maxima (λmax, nm) | Reference |
|---|---|---|---|---|
| DTBT | Thiophene (B33073) | Dichloromethane (B109758) | ~310, ~440 | nih.govresearchgate.net |
| DTF2BT | Thiophene, Fluorine | Dichloromethane | ~310, ~420 | nih.govresearchgate.net |
| Carbazole-BTD | Carbazole | m-Xylene | ~410 | nih.gov |
Photoluminescence and Fluorescence Spectroscopy
The fluorescence properties of 2,1,3-benzothiadiazole derivatives are a cornerstone of their utility in optoelectronic devices. These compounds often exhibit intense fluorescence with large Stokes shifts, a result of significant structural and electronic rearrangement in the excited state. tcichemicals.com
The emission wavelength of BTD-based fluorophores is highly tunable through chemical modification. The "push-pull" architecture, combining an electron-donating group with the electron-accepting BTD core, is a common strategy to achieve emissions across the visible spectrum. By altering the strength and position of the donor and acceptor groups, the energy of the excited state can be precisely controlled.
For example, a series of small molecules based on BTD with different donor groups (selenophene, pyridine, or 3,4-ethylenedioxythiophene) were shown to emit light from the green to the red/near-IR region. nih.gov This demonstrates the versatility of the BTD scaffold in creating materials with tailored emission colors. The introduction of fluorine atoms into the BTD backbone is another effective method for tuning photophysical properties, often leading to shifts in emission wavelengths.
The fluorescence quantum yield (QY), a measure of a fluorophore's efficiency in converting absorbed light into emitted light, is a critical parameter for optoelectronic applications. Many BTD derivatives have been reported to exhibit high fluorescence quantum yields. For instance, certain 1,3-phosphinoamines based on 4-amino-2,1,3-benzothiadiazole show solid-state quantum yields as high as 93%. In toluene (B28343) solutions, the quantum yields for some of these derivatives approach 100%.
However, the quantum yield can be highly sensitive to the molecular environment. In a study of 4,7-dithien-2-yl-2,1,3-benzothiadiazole, the fluorescence quantum yield was found to decrease in more polar solvents due to the activation of non-radiative decay pathways. Conversely, when dispersed in a solid polymethyl methacrylate (B99206) (PMMA) matrix, the same compound exhibited a high quantum yield of 90% because the rigid environment suppressed non-radiative processes.
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in poor solvents or in the solid state. mdpi.com This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. Several BTD derivatives have been shown to be AIE-active. nist.gov
For example, a donor-acceptor molecule containing carbazole and benzothiadiazole moieties linked by a triazole ring was observed to be a notable AIE luminogen. mdpi.com Its fluorescence quantum yield increased dramatically from approximately 0.1 in a dilute dichloromethane solution to about 0.8 in the aggregated or solid state. mdpi.com Similarly, other BTD derivatives functionalized with triphenylamine (B166846) or tetraphenylethylene (B103901) have also demonstrated AIE characteristics. The AIE properties of these materials make them promising for applications in sensors, bio-imaging, and solid-state lighting.
Electrochemical Properties and Redox Potentials
The electrochemical behavior of substituted 2,1,3-benzothiadiazoles is crucial for their application in organic electronics, as it determines their energy levels (HOMO and LUMO) and charge-transporting capabilities. The BTD unit is known for its electron-accepting nature and favorable reduction potential. nih.govnih.gov Cyclic voltammetry is a common technique used to probe these properties.
Studies on various BTD derivatives have shown that their redox potentials can be systematically tuned. For instance, a series of small donor-acceptor molecules based on BTD exhibited narrow electrochemical band gaps ranging from 1.75 eV to 2.38 eV. nih.gov Fluorination is a powerful tool for modifying the energy levels; introducing fluorine atoms into the BTD backbone generally leads to a lowering of both the HOMO and LUMO energy levels. This effect is particularly desirable for improving the open-circuit voltage in organic photovoltaic devices. nih.gov
The one-electron reduction potential for 2,1,3-benzothiadiazole-4,7-dicarbonitrile (B1280911) was determined to be approximately -0.5 V, highlighting the electron-accepting strength of the dicyano-substituted BTD core. In donor-acceptor systems where BTD is linked to tetrathiafulvalene (B1198394) (TTF), the redox behavior of both units can be clearly observed, allowing for the tuning of the system's electronic properties through electrochemical means.
Table 2: Illustrative Electrochemical Data for Substituted 2,1,3-Benzothiadiazoles This table presents data for representative BTD derivatives to illustrate general electrochemical trends.
| Compound/Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Reference |
|---|---|---|---|---|
| P-In6C (Polyindole) | -4.78 | -2.52 | 2.26 | |
| P-FBTz (Poly-F-BTD) | -5.23 | -3.80 | 1.43 | |
| P-In6CFBTz (Copolymer) | -4.89 | -3.30 | 1.59 | |
| PDTBDT-0F-BTs | -4.64 | -2.88 | 1.76 |
Influence of Molecular Packing and Solid-State Effects on Optical Properties
The arrangement of molecules in the solid state, or molecular packing, has a profound impact on the optical and electronic properties of BTD-based materials. Intermolecular interactions, such as π–π stacking and hydrogen bonding, can lead to significant changes in absorption and emission spectra compared to the solution phase. nih.govresearchgate.net
For example, the crystal packing of 4,7-dithieno-2,1,3-benzothiadiazole (DTBT) and its fluorinated derivative (DTF2BT) reveals different intermolecular arrangements. nih.govresearchgate.net While both adopt a herringbone-type packing, DTF2BT exhibits strong intermolecular H–F interactions that contribute to a more ordered and stable crystal lattice. nih.govresearchgate.net These packing differences can influence charge transport and other solid-state electronic properties.
The phenomenon of fluorochromism, where the emission color changes in response to mechanical stimuli, is another manifestation of solid-state effects. This property arises from changes in molecular packing upon grinding or shearing, which alters the intermolecular interactions and thus the emission characteristics. Various BTD derivatives have been shown to exhibit either red-shifted (bathochromic) or blue-shifted (hypsochromic) mechanofluorochromism, making them suitable for applications in sensors and data storage. Phase transformations in the solid state can also induce shifts in emission, offering pathways to stimuli-responsive materials.
Applications of 2,1,3 Benzothiadiazole Derivatives in Advanced Organic Materials
Organic Semiconductors for Electronic Devices
Organic semiconductors are the cornerstone of modern organic electronics, offering advantages like flexibility, low-cost fabrication, and tunable properties. stanford.edu The performance of these materials is intrinsically linked to their molecular structure, which governs their ability to transport charge. The donor-acceptor (D-A) approach is a powerful strategy for designing efficient organic semiconductors, where electron-donating and electron-accepting units are combined within the same molecule or polymer chain. researchgate.net
2,1,3-Benzothiadiazole (B189464) and its functionalized derivatives are widely employed as the acceptor moiety in these D-A systems. researchgate.net The electron-deficient nature of the BTD unit facilitates intramolecular charge transfer (ICT), which is crucial for narrowing the material's energy gap and enabling absorption of lower energy light. researchgate.net Modifications to the BTD core, such as the introduction of electron-withdrawing groups like chlorine or fluorine, can further enhance its acceptor strength, leading to materials with tailored electronic properties. nih.gov
Small Molecule Organic Semiconductors
Small molecule organic semiconductors offer distinct advantages over their polymeric counterparts, including well-defined chemical structures, high purity, and batch-to-batch reproducibility. nih.gov BTD-based small molecules are often designed with a D-A-D architecture, where a central BTD acceptor is flanked by electron-donating units. researchgate.net This design promotes strong intermolecular interactions and ordered packing in the solid state, which is essential for efficient charge transport. nih.gov
For instance, small molecules incorporating BTD as the acceptor and thiophene-based units as donors have been synthesized and investigated. nih.gov The planarity of the molecular backbone in such systems facilitates close π-π stacking, creating pathways for charge carriers to move through the material. The choice of solvent and processing conditions can significantly impact the thin-film morphology and molecular ordering, which in turn dictates the performance of devices like thin-film transistors. nih.gov
Conjugated Polymers and Copolymers in Organic Electronics
Conjugated polymers based on BTD derivatives have been extensively developed for a variety of organic electronic applications. researchgate.net These polymers typically consist of alternating electron-donor and electron-acceptor units along the polymer backbone. This D-A structure leads to polymers with narrow bandgaps and high charge carrier mobilities. nih.gov
The introduction of specific functional groups onto the BTD unit is a key strategy for tuning the properties of these polymers. For example, incorporating chlorine atoms onto the BTD ring, as in 5,6-dichloro-2,1,3-benzothiadiazole, can improve the operational stability of the resulting semiconducting polymers. nih.gov Similarly, the addition of alkoxy or alkyl chains can enhance solubility and influence the packing of the polymer chains. nih.gov These modifications allow for the creation of materials with optimized performance for specific applications, from solar cells to transistors. researchgate.netnih.gov
Active Layer Components in Organic Photovoltaics (OPVs)
Organic photovoltaics, or solar cells, represent a promising technology for renewable energy, with the potential for low-cost and large-area fabrication. stanford.edu The active layer in the most common type of OPV, the bulk heterojunction (BHJ) device, is a blend of electron-donating and electron-accepting materials. BTD-based materials, both small molecules and polymers, have been successfully used as either the donor or, more commonly in recent designs, the acceptor component in these active layers. researchgate.netstanford.edu
The appeal of BTD derivatives in OPVs stems from their strong absorption in the visible spectrum and their tunable energy levels, which can be engineered to match those of the donor material for efficient charge separation. stanford.edu For example, a polymer incorporating 2,1,3-benzothiadiazole-5,6-dicarboxylic imide, a highly electron-deficient unit, has been shown to achieve high power conversion efficiencies in OPVs without the need for common processing additives or thermal annealing. nih.gov This highlights the potential of molecular design to create materials that are compatible with more streamlined and commercially viable manufacturing processes.
| Polymer/Small Molecule | Donor/Acceptor | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) |
| PBDT-DTTBT | Donor | 6.19% | 0.80 V | 12.72 mA/cm² | 60.97% |
| Polymer with BTZI | Donor | 8.3% | N/A | N/A | N/A |
| PI-BT | Acceptor | 2.54% | 0.96 V | N/A | N/A |
Materials for Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors are fundamental components of a wide range of organic electronic circuits, including flexible displays, sensors, and RFID tags. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor used in its active channel. BTD-based copolymers have demonstrated excellent performance in OFETs, exhibiting high mobilities for both holes (p-type) and electrons (n-type). nih.gov
The ability to tune the charge transport characteristics from p-type to n-type or even ambipolar (transporting both holes and electrons) is a significant advantage of BTD derivatives. For example, copolymers of a donor unit called CDTT with unsubstituted BTD show p-type behavior. nih.gov However, by increasing the electron affinity of the BTD unit through fluorination (using 5,6-difluoro-2,1,3-benzothiadiazole), the resulting polymer exhibits ambipolar behavior. Further functionalization with even stronger electron-withdrawing groups can lead to predominantly n-type materials. nih.gov This tunability is crucial for the development of complex organic circuits that require both p-type and n-type transistors.
| Polymer | Comonomer 1 | Comonomer 2 | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) |
| PCDTT-BT | CDTT | BTD | 0.67 | - |
| PCDTT-DFBT | CDTT | DFBT | 0.38 | 0.17 |
| CP3 | 4,7-bis(5-bromo-4-octylthiophen-2-yl)-5,6-bis(octyloxy)benzo[c] researchgate.netmdpi.commatrix-fine-chemicals.comthiadiazole | Bithiophene | 0.67 | - |
Emitters and Host Materials in Organic Light-Emitting Diodes (OLEDs)
Organic light-emitting diodes are now a mainstream technology for displays and lighting, valued for their high contrast, energy efficiency, and thin form factor. The color and efficiency of an OLED are determined by the emissive layer, which can consist of a fluorescent or phosphorescent emitter doped into a host material. BTD derivatives have been successfully utilized as both emitters and host materials in OLEDs. researchgate.netresearchgate.net
The strong electron-accepting character of BTD allows for the creation of D-A type emitters with tunable emission colors from blue to red and even into the near-infrared (NIR) spectrum. researchgate.net For example, by combining a 5,6-difluorobenzothiadiazole (BTDF) core with different donor units, researchers have developed a series of emitters with deep-red to NIR emission. frontiersin.org Non-doped OLEDs using these materials have achieved high external quantum efficiencies, demonstrating their potential for high-performance display and lighting applications. frontiersin.org
| Emitter | Emission Peak (nm) | External Quantum Efficiency (EQE) | Commission Internationale de l'Éclairage (CIE) Coordinates |
| BTDF-TtTPA (non-doped) | 690 | 1.44% | (0.71, 0.29) |
| BTZ-DMAC | 636 | 8.8% | N/A |
Design of Chemosensors and Biosensors Based on Benzothiadiazole Fluorophores
The inherent fluorescence of many BTD derivatives makes them excellent candidates for the development of chemosensors and biosensors. mdpi.com These sensors operate by detecting changes in their fluorescence properties (such as intensity or wavelength) upon interaction with a specific analyte. The versatility of BTD chemistry allows for the synthesis of a wide range of sensor molecules tailored to detect various ions, molecules, and biological species. mdpi.com
For example, BTD-based fluorescent probes have been designed to be selective for specific metal ions. mdpi.com The interaction between the analyte and the BTD-based sensor can cause a measurable change in the sensor's photophysical properties, enabling the detection and quantification of the target analyte. Furthermore, conducting polymers incorporating BTD units have been used as immobilization matrices for enzymes in biosensors. In these devices, the polymer matrix provides a stable environment for the enzyme, and the electronic properties of the polymer can be used to transduce the biological recognition event into a measurable electrical signal.
Reactivity and Mechanistic Studies of the 2,1,3 Benzothiadiazole Core
Electrophilic Substitution Patterns and Regioselectivity
The 2,1,3-benzothiadiazole (B189464) ring system is characterized by a significant deactivation towards electrophilic aromatic substitution (SEAr). The electron-withdrawing nature of the thiadiazole moiety reduces the electron density of the fused benzene (B151609) ring, making reactions with electrophiles considerably more challenging than for benzene itself. nih.govacs.org Consequently, these reactions typically necessitate harsh conditions, such as the use of strong acids and high temperatures, to proceed at a reasonable rate. acs.orgdiva-portal.org
For the unsubstituted 2,1,3-benzothiadiazole, electrophilic attack preferentially occurs at the C4 and C7 positions. nih.govacs.org This regioselectivity is attributed to the electronic influence of the heterocyclic part of the molecule. The formation of the sigma complex (or arenium ion) intermediate is most stabilized when the electrophile adds to these positions. For instance, bromination of BTD is commonly employed to synthesize 4,7-dibromo-2,1,3-benzothiadiazole. wikipedia.org Similarly, nitration and chlorination also yield products substituted at these positions. wikipedia.org
In the case of 5-Chloro-6-methyl-2,1,3-benzothiadiazole , the regioselectivity of electrophilic substitution is governed by the combined directing effects of the chloro, methyl, and thiadiazole groups.
Thiadiazole Ring: Strongly deactivating, directs to C4 and C7.
Chloro Group (at C5): A deactivating, ortho-, para- director. libretexts.org It directs incoming electrophiles to its ortho positions (C4 and C6) and its para position (no C-H available).
Methyl Group (at C6): An activating, ortho-, para- director. libretexts.org It directs incoming electrophiles to its ortho positions (C5 and C7) and its para position (no C-H available).
Considering these influences, the potential sites for substitution are C4 and C7. The methyl group at C6 activates the adjacent C7 position, while the chloro group at C5 deactivates the adjacent C4 position. Therefore, electrophilic attack is most likely to occur at the C7 position , which is activated by the ortho-methyl group and is an inherently favored position of the BTD ring system. The C4 position is deactivated by the adjacent chloro group, making substitution at this site less favorable.
Recent studies have demonstrated that the regioselectivity of substitution can be precisely controlled to tune the photophysical properties of BTD derivatives, highlighting the importance of understanding these directing effects for materials science applications. researchgate.net
Nucleophilic Aromatic Substitution at Substituted Positions
The electron-deficient nature of the 2,1,3-benzothiadiazole ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present on the benzene ring. d-nb.infoyoutube.com The fused thiadiazole ring acts as a powerful electron-withdrawing group, stabilizing the negative charge in the Meisenheimer complex intermediate that is characteristic of the SNAr mechanism.
For This compound , the chlorine atom at the C5 position can act as a leaving group in SNAr reactions. Research on the synthesis of related compounds, such as 5-Amino-6-chloro-2,1,3-benzothiadiazole, demonstrates this reactivity. In these syntheses, a chlorinated benzothiadiazole is treated with ammonia (B1221849) or other amines, where the nucleophilic amine displaces the chloride ion. Such reactions typically require elevated temperatures (e.g., 80–120°C) and are often carried out in polar solvents that can help to stabilize the charged intermediate.
The mechanism proceeds in two steps:
Nucleophilic Attack: The nucleophile (e.g., an amine, alkoxide) attacks the carbon atom bearing the chlorine (C5), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system and into the electron-withdrawing thiadiazole ring.
Loss of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the substituted product.
Alternative, modern methods for functionalizing the BTD core can also lead to products of formal nucleophilic substitution. For instance, iridium-catalyzed C-H borylation can install a boryl group at the C5 position, which can then undergo various ipso-substitution reactions. nih.govacs.org Furthermore, the generation of a highly reactive 2,1,3-benzothiadiazol-4,5-yne intermediate has been reported. nih.govdiva-portal.org This aryne is an excellent electrophile and reacts readily with nucleophiles. DFT calculations on this intermediate predict that nucleophilic attack preferentially occurs at the C5 position due to electronic distortion of the aryne triple bond. nih.govacs.org
Table 1: Conditions for Nucleophilic Substitution on Chloro-Substituted Benzothiadiazoles
| Reactant | Nucleophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Chlorinated Benzothiadiazole | Ammonia / Amines | 80–120°C, Polar Solvents (e.g., Ethanol) | Amino-substituted Benzothiadiazole | |
| 5-Bromo-1,2,3-triazine (analogy) | Phenols | Base (e.g., Cs₂CO₃), 40°C, THF | Phenoxy-substituted Triazine | nih.gov |
| Various Chloro-heterocycles | N-, S-, O-Nucleophiles | HPMC, Water, Room Temp to 60°C | Various Substituted Heterocycles | d-nb.info |
Ring-Opening Reactions and Re-cyclization Pathways
The stability of the 2,1,3-benzothiadiazole ring is high, but it can undergo ring-opening reactions under specific conditions. A notable pathway involves the reductive cleavage of the thiadiazole ring. Under reducing conditions, the N-S bonds can be broken, ultimately converting the 2,1,3-benzothiadiazole derivative back to the corresponding substituted 1,2-diaminobenzene. wikipedia.org This reaction can serve as a method for protecting the ortho-diamino functionality during other synthetic transformations on the molecule. wikipedia.org
Conversely, the formation of the BTD ring represents a re-cyclization pathway. The most common synthesis involves the reaction of a substituted o-phenylenediamine (B120857) with thionyl chloride (SOCl₂) or a related reagent. wikipedia.org A more mechanistically distinct re-cyclization is the Cadogan reaction. nih.govacs.org This involves the reductive cyclization of a suitably substituted nitroarene. This intramolecular reaction can exhibit high regioselectivity, providing a powerful tool for constructing specific BTD isomers that might be difficult to access otherwise. acs.org
Oxidative ring-opening pathways have also been explored, though reports often focus on the related benzothiazole (B30560) system. For benzothiazoles, oxidants like magnesium monoperoxyphthalate (MMPP) in the presence of an alcohol and water can lead to an oxidative cleavage of the thiazole (B1198619) ring to yield an acyl aminobenzene sulfonate ester. scholaris.caresearchgate.net A proposed mechanism involves the coordination of the oxidant to the ring nitrogen, increasing the electrophilicity of C2, followed by nucleophilic attack of water, which initiates the ring-opening cascade. scholaris.ca While less common for the 2,1,3-benzothiadiazole core, similar oxidative pressures could potentially disrupt its heterocyclic ring.
Kinetic and Thermodynamic Aspects of Benzothiadiazole Reactions
The reactivity of the 2,1,3-benzothiadiazole core is intrinsically linked to the kinetic and thermodynamic parameters of its reactions. The high activation energy required for electrophilic aromatic substitution is evident from the harsh experimental conditions (high temperatures, strong acids) needed to drive these reactions. acs.orgmasterorganicchemistry.com This reflects the thermodynamic penalty of disrupting the aromaticity of the electron-poor ring to form the relatively unstable arenium ion intermediate. The regioselectivity of these reactions is a result of kinetic control, where the reaction proceeds via the lowest energy transition state, which corresponds to the formation of the most stable arenium ion (at C4/C7). libretexts.org
Thermodynamic data for the parent 2,1,3-benzothiadiazole molecule have been determined through calorimetric studies. These experimental values provide a fundamental understanding of the molecule's stability.
Table 2: Experimental Thermodynamic Data for 2,1,3-Benzothiadiazole
| Thermodynamic Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Standard Molar Enthalpy of Formation (crystalline) | ΔfH°m(cr) | T = 298.15 K | researchgate.net |
| Standard Molar Enthalpy of Sublimation | ΔgcrH°m | T = 298.15 K | researchgate.net |
| Standard Molar Enthalpy of Formation (gas) | ΔfH°m(g) | T = 298.15 K, (276.6 ± 2.5) kJ·mol⁻¹ | researchgate.net |
In the context of nucleophilic aromatic substitution, the reaction is thermodynamically favorable when a strong nucleophile attacks the ring and a stable leaving group (like chloride) is displaced. The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. The electron-withdrawing BTD core lowers the activation energy for this step compared to less activated aryl halides, facilitating the reaction.
Mechanistic studies involving computational chemistry, such as Density Functional Theory (DFT), have been instrumental in understanding the kinetic and thermodynamic aspects of more complex transformations. For example, DFT calculations predicted the significant bond distortion in the 2,1,3-benzothiadiazol-4,5-yne intermediate and correctly rationalized the regioselectivity of its subsequent capture by nucleophiles, indicating that the C5-adduct is the kinetically and thermodynamically preferred product. nih.govacs.org These computational tools allow for the prediction of reaction pathways and the stability of intermediates, guiding synthetic efforts.
Strategic Utility of 5 Chloro 6 Methyl 2,1,3 Benzothiadiazole As a Versatile Synthetic Building Block
Role as an Intermediate in the Synthesis of Complex Organic Scaffolds
The primary utility of 5-Chloro-6-methyl-2,1,3-benzothiadiazole as a synthetic intermediate lies in the reactivity of its chloro substituent. The chlorine atom at the C5 position of the electron-deficient benzothiadiazole ring serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. This is most prominently achieved through palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for constructing complex molecular frameworks from simpler precursors. scispace.com
Reactions such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions can be employed to replace the chlorine atom with a wide variety of organic moieties. For instance, the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a highly effective method for creating biaryl systems. By reacting this compound with various arylboronic acids, a diverse library of 5-aryl-6-methyl-2,1,3-benzothiadiazole derivatives can be synthesized. This strategy allows for the direct linkage of the electron-accepting BTD core to different electron-donating or electron-withdrawing aromatic systems, forming the basis for more complex, multi-component molecular structures. researchgate.net
The synthesis of complex heterocyclic systems often relies on such coupling strategies. For example, a related compound, 5-chloro-4-amino-2,1,3-benzothiadiazole, is a key precursor in the synthesis of Tizanidine, a centrally acting muscle relaxant. google.com This highlights the role of chloro-benzothiadiazole derivatives as pivotal intermediates in the construction of pharmaceutically relevant and other complex organic scaffolds. The presence of the methyl group at the C6 position can also influence the reactivity and solubility of the intermediate and the final product.
| Component | Example Reagent/Condition | Purpose | Reference |
| Aryl Halide | This compound | BTD building block | |
| Boronic Acid | Phenylboronic acid | Coupling partner | researchgate.net |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Catalyzes C-C bond formation | nih.gov |
| Base | Potassium carbonate (K₂CO₃) or Potassium phosphate (B84403) (K₃PO₄) | Activates the boronic acid | researchgate.netnih.gov |
| Solvent | Toluene (B28343), Dioxane | Reaction medium | researchgate.netnih.gov |
| Temperature | Room temperature to 110 °C | Reaction condition | researchgate.netnih.gov |
Building Block in the Construction of Functional Organic Molecules with Tunable Properties
The 2,1,3-benzothiadiazole (B189464) core is a potent electron acceptor. mdpi.com This intrinsic electronic nature is central to its use in constructing functional molecules with tailored properties, particularly those based on an intramolecular charge-transfer (ICT) mechanism. mdpi.com In such molecules, the BTD unit is connected to an electron-donating (donor) unit, creating a "D-A" (donor-acceptor) structure.
This compound is an ideal building block for these D-A systems. The chloro group provides a specific site for the strategic introduction of a donor moiety via cross-coupling reactions. By systematically varying the electron-donating strength of the coupled group (e.g., carbazole (B46965), triphenylamine (B166846), or thiophene (B33073) derivatives), the electronic properties of the resulting molecule can be precisely controlled. mdpi.com This "tuning" has a direct impact on the molecule's optoelectronic characteristics, including:
Absorption and Emission Wavelengths: The energy of the ICT transition, which determines the color of light the molecule absorbs and emits, can be shifted across the visible spectrum by changing the donor group.
Quantum Yield: The efficiency of the fluorescence process can be modulated.
Solvatochromism: The extent to which the molecule's emission color changes with solvent polarity can be adjusted.
The methyl group at the C6 position further contributes to this tunability. It provides a slight electron-donating inductive effect and, importantly, can enhance the solubility of the resulting D-A molecules in organic solvents, which is crucial for solution-based processing and device fabrication. google.com This ability to fine-tune photophysical and electronic properties is essential for creating molecules for specific applications, such as fluorescent probes and organic light-emitting diodes (OLEDs). diva-portal.org
Integration into Novel Molecular Architectures for Material Science Applications
The functional molecules derived from this compound are foundational components for advanced materials. The tailored D-A structures can be integrated into larger, more complex molecular architectures designed for specific functions in material science.
One major area of application is in the development of organic polymers for electronics . The 5-aryl-6-methyl-2,1,3-benzothiadiazole derivatives can be designed with additional polymerizable groups. Copolymerization of these BTD-containing monomers with other comonomers leads to D-A conjugated polymers. These polymers are the active materials in organic photovoltaic (OPV) devices (solar cells) and organic field-effect transistors (OFETs). matrix-fine-chemicals.com The BTD unit's electron-accepting nature facilitates electron transport, a critical property for n-type or ambipolar semiconductor materials. matrix-fine-chemicals.com
Furthermore, these building blocks are used to create small molecules for vapor-deposited or solution-processed thin films . In OLED technology, molecules containing the BTD core can function as efficient emitters, where the color of the emitted light is tuned as described previously. diva-portal.org The rigid, planar structure of the BTD core also promotes favorable intermolecular π-π stacking interactions in the solid state, which is beneficial for charge transport in electronic devices. mdpi.com The controlled self-assembly of these molecules can lead to the formation of highly ordered micro-crystals and other nanostructures, which are of interest for creating novel optical and electronic materials. mdpi.com
| Donor Moiety | Acceptor Moiety | Resulting Property | Potential Application | Reference |
| Carbazole | Benzothiadiazole | Aggregation-Induced Emission (AIE) | Fluorescent Sensors, OLEDs | mdpi.com |
| Triphenylamine | Dicyanovinyl-BTD | Colorimetric and Fluorometric Anion Sensing | Chemical Sensors | psu.edu |
| Thiophene | Benzothiadiazole | Charge-Transfer Absorption | Organic Solar Cells, OFETs | google.com |
| Fused Thiophenes | Functionalized Benzothiadiazole | High Charge Carrier Mobility | High-Performance Transistors | matrix-fine-chemicals.com |
Future Research Directions and Perspectives on 5 Chloro 6 Methyl 2,1,3 Benzothiadiazole Chemistry
Development of More Efficient and Sustainable Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of hazardous substances, energy efficiency, and the use of renewable resources. For 5-Chloro-6-methyl-2,1,3-benzothiadiazole, a key area of future research will be the development of more efficient and sustainable synthetic routes that move beyond traditional, often harsh, chemical processes.
Current synthetic strategies for benzothiadiazoles often involve the reaction of ortho-phenylenediamine derivatives with reagents like thionyl chloride. mdpi.com While effective, these methods can generate significant chemical waste and utilize hazardous materials. The future direction points towards the adoption of greener alternatives. Research into the synthesis of related benzothiazole (B30560) compounds has highlighted several promising avenues that could be adapted for this compound. These include:
Catalytic Innovations: The use of novel catalysts is a cornerstone of green synthesis. Researchers are exploring the use of commercial laccases, tin(IV) pyrophosphate (SnP₂O₇), and zinc oxide nanoparticles (ZnO NPs) as efficient and reusable catalysts for the synthesis of benzothiazole derivatives. mdpi.commdpi.com These catalysts often allow for milder reaction conditions, shorter reaction times, and high yields. mdpi.com
Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and cleaner products in shorter timeframes. mdpi.com This technique could be instrumental in developing more efficient protocols for the synthesis of this compound.
Greener Reaction Media: A significant focus of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. The use of water or ionic liquids as reaction media is a promising approach that has been successfully employed in the synthesis of other heterocyclic compounds. mdpi.combohrium.com
Direct Arylation: As an alternative to traditional cross-coupling reactions like Suzuki and Stille couplings, direct arylation offers a more atom-economical and environmentally friendly pathway for the synthesis of complex organic molecules. rsc.org This method reduces the number of synthetic steps and the generation of metallic waste, making it an attractive strategy for the future synthesis of functionalized benzothiadiazoles. rsc.org
The table below summarizes some of the green chemistry approaches being explored for the synthesis of related benzothiazole compounds, which could inform future synthetic strategies for this compound.
| Green Chemistry Approach | Catalyst/Condition | Advantages |
| Catalysis | Commercial Laccases | Environmentally friendly, mild conditions |
| SnP₂O₇ | High yields, short reaction times, reusable | |
| ZnO Nanoparticles | Cost-effective, reusable, excellent yields | |
| Alternative Energy | Microwave Irradiation | Rapid, high yields, reduced side reactions |
| Greener Solvents | Water, Ionic Liquids | Reduced environmental impact, improved safety |
| Synthetic Strategy | Direct Arylation | Atom-economical, reduced waste |
Advanced Rational Design Strategies for Tailored Optoelectronic Properties
The 2,1,3-benzothiadiazole (B189464) core is a well-established building block in the design of materials for organic electronics due to its electron-accepting nature. researchgate.net The future of this compound in this arena lies in the application of advanced rational design strategies to precisely tune its optoelectronic properties for specific applications.
The photophysical and electronic characteristics of benzothiadiazole derivatives are highly sensitive to the nature and position of substituents on the benzene (B151609) ring. researchgate.net The chloro and methyl groups in this compound already impart specific electronic properties, but further functionalization can lead to materials with tailored energy levels, absorption and emission spectra, and charge transport characteristics.
Key design strategies for the future include:
Donor-Acceptor (D-A) Architectures: The creation of molecules with distinct electron-donating and electron-accepting moieties is a powerful strategy for tuning the intramolecular charge transfer (ICT) characteristics, which in turn governs the absorption and emission properties. researchgate.net By strategically coupling this compound (as the acceptor) with various donor units, it will be possible to create a library of materials with a wide range of optical and electronic properties.
Positional Isomerism: The precise placement of substituents on the benzothiadiazole ring has a profound impact on the resulting material's properties. rsc.org Future research will involve the systematic synthesis and characterization of isomers of this compound-based molecules to establish clear structure-property relationships. This will enable the fine-tuning of properties like fluorescence quantum yields and charge carrier mobilities. researchgate.netrsc.org
Computational Modeling: The use of computational tools, such as Density Functional Theory (DFT), will be indispensable for the rational design of new materials. mdpi.com DFT calculations can predict the electronic structure, energy levels, and optical properties of proposed molecules, allowing researchers to screen potential candidates before embarking on time-consuming and resource-intensive synthesis. mdpi.com This in-silico approach accelerates the discovery of materials with desired functionalities.
The following table outlines the key parameters that can be tuned through rational design and their impact on the properties of benzothiadiazole-based materials.
| Design Strategy | Tunable Parameter | Impact on Properties |
| Donor-Acceptor Architecture | Intramolecular Charge Transfer (ICT) | Absorption/Emission Wavelengths, Band Gap |
| Positional Isomerism | Molecular Packing, Acceptor Strength | Fluorescence, Charge Carrier Mobility |
| Computational Modeling | Electronic Structure, Energy Levels | Prediction of Optoelectronic Properties |
Exploration of New Application Areas in Emerging Technologies
While benzothiadiazole derivatives have already found applications in organic light-emitting diodes (OLEDs) and organic solar cells, the unique properties of this compound could open doors to a range of emerging technologies. mdpi.com Future research will focus on exploring these new frontiers.
Promising application areas include:
Organic Field-Effect Transistors (OFETs): The semiconductor properties of benzothiadiazole derivatives make them attractive candidates for the active layer in OFETs. nih.govnih.gov By optimizing the molecular design of this compound-based materials, it may be possible to achieve high charge carrier mobilities, a key requirement for high-performance transistors. nih.gov
Optical Waveguides: The ability of certain organic molecules to guide and transmit light makes them suitable for applications in photonics. nih.gov The rational design of this compound derivatives could lead to materials that act as efficient optical waveguides, with potential applications in integrated photonic circuits and sensors. nih.govresearchgate.net
Chemosensors and Biosensors: The fluorescence of benzothiadiazole derivatives can be sensitive to their local environment, making them ideal candidates for the development of chemosensors and biosensors. mdpi.comnih.gov Future work could involve designing this compound-based probes that exhibit a change in their fluorescence upon binding to specific analytes, such as metal ions, anions, or biological molecules. mdpi.com
Bioimaging: The tunable fluorescence and photostability of benzothiadiazole derivatives are highly desirable for bioimaging applications. nih.gov There is potential to develop this compound-based fluorescent probes for imaging sub-cellular structures or monitoring biological processes in living cells. nih.gov
Coordination Chemistry and Crystal Engineering: The nitrogen and sulfur atoms in the benzothiadiazole ring can coordinate with metal ions, opening up possibilities in coordination chemistry. rsc.orgresearchgate.net This can lead to the formation of novel metal-organic frameworks (MOFs) and coordination polymers with interesting magnetic, optical, or catalytic properties. rsc.orgresearchgate.net Crystal engineering of this compound can also lead to organic solids with unique packing motifs and charge-transfer properties. researchgate.netrsc.org
Interdisciplinary Collaborations for Holistic Compound Development
The journey of a novel compound like this compound from a laboratory curiosity to a key component in a technological device is rarely a solitary one. The complexity of modern materials science necessitates a highly interdisciplinary approach, bringing together experts from various fields.
Future progress in the chemistry of this compound will be significantly accelerated by collaborations between:
Synthetic Chemists: To develop novel, efficient, and sustainable synthetic routes to the target compound and its derivatives.
Computational Chemists: To provide theoretical insights into the structure-property relationships and guide the rational design of new materials.
Materials Scientists and Physicists: To characterize the photophysical and electronic properties of the synthesized compounds and to fabricate and test devices such as OFETs, OLEDs, and sensors.
Biologists and Biomedical Engineers: To explore the potential of these compounds in bioimaging, sensing, and other biomedical applications. eurekalert.org
Such collaborations foster a holistic approach to compound development, where the synthesis, characterization, and application are all considered in an integrated manner. This synergy is crucial for overcoming the challenges associated with developing next-generation organic electronic materials and for translating fundamental research into real-world technologies. wallenberg.orgefemag.co.uknorthwestern.edu
Q & A
Q. What are the standard synthetic routes for 5-Chloro-6-methyl-2,1,3-benzothiadiazole?
The compound is typically synthesized via cyclization of 4-chloro-o-phenylenediamine derivatives with thionyl chloride (SOCl₂). Two primary methods are documented:
- Acidic media : Reaction in concentrated sulfuric acid at 0–5°C, yielding 70–80% purity after recrystallization .
- Basic media : Using pyridine as a base at room temperature, with subsequent purification via column chromatography (yields ~85%) .
Q. Key considerations :
- Acidic conditions favor faster reaction kinetics but require strict temperature control to avoid side products.
- Basic conditions reduce side reactions but may necessitate additional purification steps.
Q. What spectroscopic and chromatographic methods validate the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming substituent positions (e.g., distinguishing chloro and methyl groups on the benzothiadiazole ring). Splitting patterns in aromatic regions help identify regioselectivity .
- Thin-Layer Chromatography (TLC) : Used to monitor reaction progress (e.g., ethyl acetate:methanol:water = 10:1:1 as eluent) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmaceutical intermediates) .
Advanced Research Questions
Q. How do reaction media (acidic vs. basic) influence synthesis efficiency and yield?
Contradictory data exist for yields under varying conditions (see Table 1 ):
| Reaction Media | Temperature | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| H₂SO₄ | 0–5°C | 70–80 | 95 | |
| Pyridine | RT | 85 | 98 | |
| POCl₃/NaOH | Reflux | 90.5 | 99.18 |
Q. Analysis :
- Acidic media may generate sulfonic acid byproducts, reducing yield.
- Phosphorus oxychloride (POCl₃) in pyridine enhances electrophilic substitution, improving regioselectivity and yield .
Q. How can structural modifications (e.g., halogen substitution) alter electronic properties for material science applications?
- Electron-withdrawing groups (e.g., Cl, Br) increase the compound’s electron affinity, making it suitable for organic semiconductors. For example, 6-bromo-5-fluoro analogs exhibit enhanced charge mobility in photovoltaic devices .
- Steric effects : Methyl groups at the 6-position reduce π-π stacking, affecting crystallinity in polymers .
Q. What strategies resolve contradictions in pharmacological activity data for benzothiadiazole derivatives?
- Case study : Derivatives with 7-chloro-6-fluoro substituents showed moderate analgesic activity in mice (ED₅₀ = 25 mg/kg), but results varied due to metabolic instability .
- Methodological adjustments :
- Use prodrug formulations to improve bioavailability.
- Employ deuterated analogs to slow CYP450-mediated degradation .
Methodological Guidance
- Scaling synthesis : Optimize POCl₃-mediated reactions for higher yields (90.5%) and purity (>99%) under reflux conditions .
- Handling precautions : Use fume hoods and PPE due to SOCl₂’s corrosive nature; store under inert gas to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
